6-O-Methylinosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

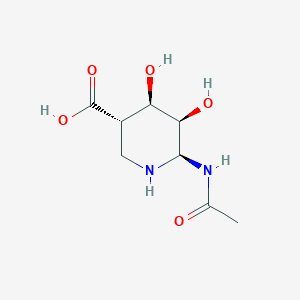

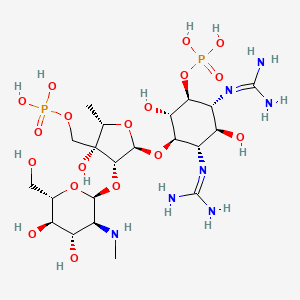

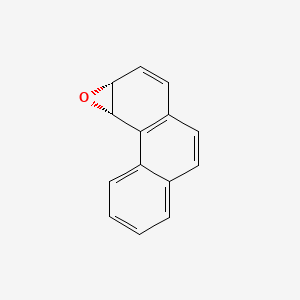

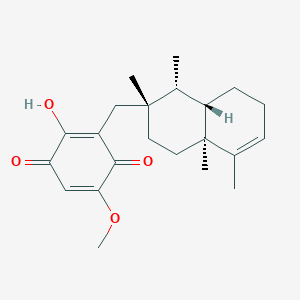

6-O-methylinosine is inosine carrying a methyl substituent on the oxygen at position 6 on the hypoxanthine ring. It has a role as a metabolite. It derives from an inosine.

Wissenschaftliche Forschungsanwendungen

Gene Expression and Epigenetic Regulation

6-O-Methylinosine, as part of the broader group of methylated adenines like N6-methyldeoxyadenosine (6mA), plays a significant role in gene expression and epigenetic regulation. In eukaryotes, 6mA is identified in a high percentage of genes, particularly around transcription start sites. It is associated with active genes and may influence nucleosome positioning, suggesting a regulatory role in gene expression (Fu et al., 2015). Additionally, 6mA accumulation in early embryogenesis of vertebrates like zebrafish and pig indicates its involvement in developmental processes, diminishing as the embryo develops (Liu et al., 2016).

DNA Modification and Methylation Patterns

Research demonstrates the presence and function of 6mA in mammalian DNA, especially in mitochondrial DNA (mtDNA). It's associated with regulating mitochondrial function, indicating that 6mA, despite being uncommon in human genomes, plays roles in biological processes like mtDNA replication (Koh et al., 2018). Furthermore, studies on DNA N6-methyl-2'-deoxyadenosine (6mdA) in human cells using stable isotope-labeled deoxynucleoside as a tracer have provided insights into the modification of human cell DNA and the identification of DNA 6mdA in situations like mycoplasma contamination (Liu et al., 2017).

RNA Methylation and Epigenetic Modifications

Methylated adenines such as N6-methyladenosine (m6A) in messenger RNA (mRNA) have been extensively studied. These modifications play crucial roles in various biological processes, including development, stress responses, and gene expression. The widespread presence of m6A in mRNA, particularly near stop codons and in 3' UTRs, underscores the importance of methylation in post-transcriptional gene regulation (Meyer et al., 2012).

Application in Chemical Synthesis

6-O-Methylinosine derivatives have applications in chemical synthesis, particularly in C-C cross-coupling reactions. These reactions are valuable for synthesizing a wide variety of functionalized compounds. For example, 6-O-alkyl-2-haloinosine derivatives have been used in cross-coupling reactions with aryl-, hetaryl-, and alkylboronic acids, demonstrating the versatility of 6-O-methylinosine in organic synthesis (Gurram et al., 2012).

Eigenschaften

Produktname |

6-O-Methylinosine |

|---|---|

Molekularformel |

C11H14N4O5 |

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |

InChI-Schlüssel |

UQQHOWKTDKKTHO-IOSLPCCCSA-N |

Isomerische SMILES |

COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Kanonische SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

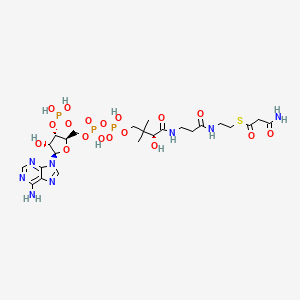

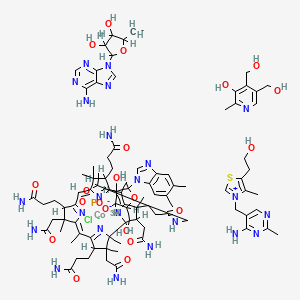

![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)

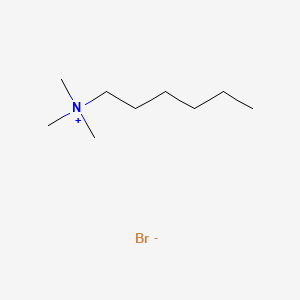

![(11E,17E)-15-[(E)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one](/img/structure/B1246667.png)